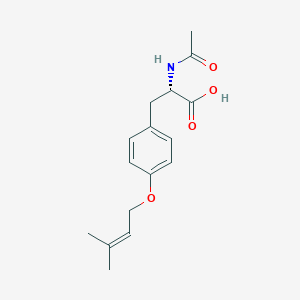
3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazinone ring substituted with chlorine atoms and a chlorobenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- typically involves the reaction of 4,5-dichloro-2-nitroaniline with appropriate reagents. One common method involves the use of dimethylformamide (DMF) as a solvent and sodium hydride as a base. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazinone ring can be substituted with other nucleophiles.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and methyl iodide are commonly used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinone derivatives, amines, and oxidized compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in various biological assays to study its effects on different cell lines and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of certain pathogens and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dichloro-2-nitroaniline: A precursor in the synthesis of the target compound.
Pyridazinone Derivatives: Other compounds in the pyridazinone family with similar structures but different substituents.
Uniqueness
3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and a chlorobenzoyl group makes it particularly interesting for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
450408-66-9 |
|---|---|
Molekularformel |
C11H5Cl3N2O2 |
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
4,5-dichloro-2-(4-chlorobenzoyl)pyridazin-3-one |
InChI |
InChI=1S/C11H5Cl3N2O2/c12-7-3-1-6(2-4-7)10(17)16-11(18)9(14)8(13)5-15-16/h1-5H |
InChI-Schlüssel |
AFIJXPNJZPPTKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)N2C(=O)C(=C(C=N2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


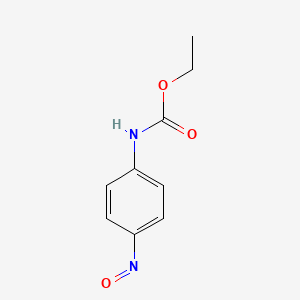


![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
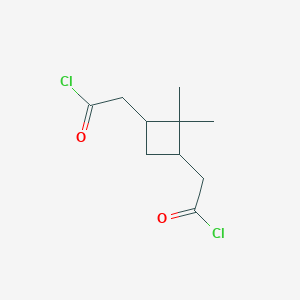
![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)

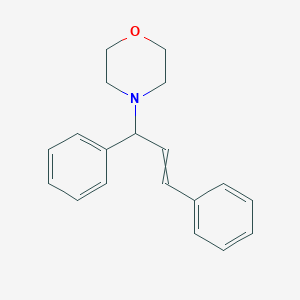
![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)
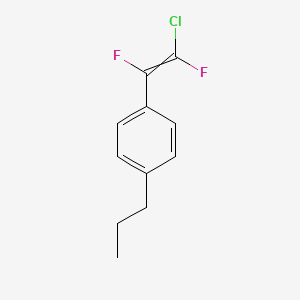

![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
